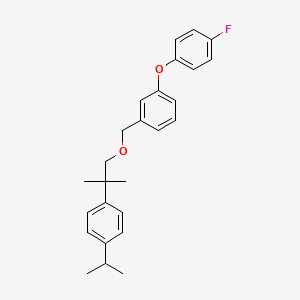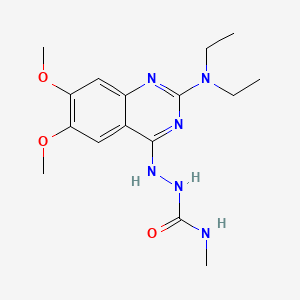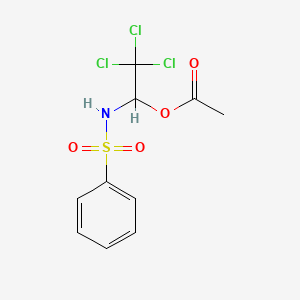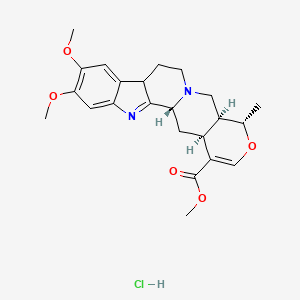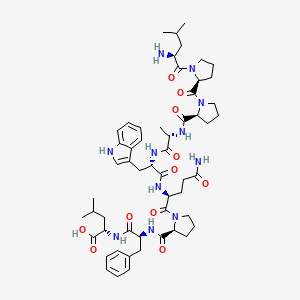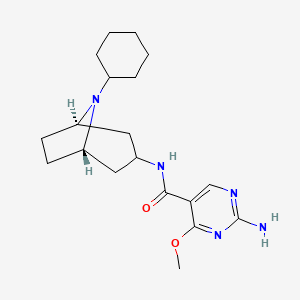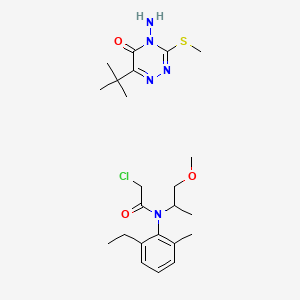
Cotoran multi
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cotoran Multi is a herbicide primarily used in cotton farming to control a wide range of weeds. It is a combination of two active ingredients: fluometuron and metolachlor. Fluometuron is a substituted urea herbicide, while metolachlor is a chloroacetanilide herbicide. This combination provides broad-spectrum weed control, making it an essential tool for cotton growers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fluometuron: Fluometuron is synthesized through the reaction of 3-trifluoromethylphenyl isocyanate with dimethylamine. The reaction is typically carried out in an organic solvent such as toluene or xylene at elevated temperatures.
Metolachlor: Metolachlor is produced by the reaction of 2-ethyl-6-methylaniline with methoxyacetyl chloride in the presence of a base such as sodium hydroxide. The reaction is conducted in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of Cotoran Multi involves the large-scale synthesis of fluometuron and metolachlor, followed by their formulation into a stable herbicidal product. The active ingredients are mixed with suitable adjuvants and solvents to ensure proper application and efficacy in the field .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Fluometuron can undergo oxidation reactions, leading to the formation of various metabolites.
Reduction: Both fluometuron and metolachlor can be reduced under specific conditions, altering their herbicidal properties.
Substitution: Fluometuron can undergo nucleophilic substitution reactions, particularly at the urea moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, toluene, and xylene.
Major Products Formed
Oxidation: Formation of hydroxylated metabolites.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
Cotoran Multi has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study herbicide interactions and degradation pathways.
Biology: Investigated for its effects on soil microflora and plant physiology.
Medicine: Studied for its potential toxicological effects and safety profiles.
Industry: Widely used in agricultural practices for effective weed management in cotton farming.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diuron: Another substituted urea herbicide with similar photosystem II inhibition properties.
Atrazine: A triazine herbicide that also targets the photosystem II complex.
Alachlor: A chloroacetanilide herbicide similar to metolachlor, used for pre-emergence weed control.
Uniqueness
Cotoran Multi’s uniqueness lies in its combination of fluometuron and metolachlor, providing a dual mode of action. This combination enhances its efficacy and reduces the likelihood of weed resistance compared to single-mode herbicides .
Eigenschaften
| 60747-23-1 | |
Molekularformel |
C23H36ClN5O3S |
Molekulargewicht |
498.1 g/mol |
IUPAC-Name |
4-amino-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one;2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide |
InChI |
InChI=1S/C15H22ClNO2.C8H14N4OS/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4;1-8(2,3)5-6(13)12(9)7(14-4)11-10-5/h6-8,12H,5,9-10H2,1-4H3;9H2,1-4H3 |
InChI-Schlüssel |
BGPCECYRUDNLPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C.CC(C)(C)C1=NN=C(N(C1=O)N)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


